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molecular formula C9H11N3O B8653343 N1-(benzo[d]oxazol-2-yl)ethane-1,2-diamine

N1-(benzo[d]oxazol-2-yl)ethane-1,2-diamine

Cat. No. B8653343
M. Wt: 177.20 g/mol
InChI Key: PPNVXGYNLZDCOU-UHFFFAOYSA-N
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Patent
US08481547B2

Procedure details

tert-Butyl 2-(benzo[d]oxazol-2-ylamino)ethylcarbamate (515.7 mg, 1.86 mmol) was dissolved in warm p-dioxane (6 mL) and was treated with 4N HCl in 1,4-dioxane (6 mL, 24.0 mmol). The resulting mixture was stirred for 3 h as a solid separated from the acidic solution. Then, additional 4N HCl (2 mL, 8.0 mmol) was added and the resulting mixture stirred for 1 h, then stored in the freezer overnight. The resulting solid was collected by filtration, washed with 1,4-dioxane, then dried in vacuum oven overnight at room temperature to yield the corresponding hydrochloride salt of N1-(benzo[d]oxazol-2-yl)ethane-1,2-diamine as a white powder.
Name
tert-Butyl 2-(benzo[d]oxazol-2-ylamino)ethylcarbamate
Quantity
515.7 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[NH:10][CH2:11][CH2:12][NH:13]C(=O)OC(C)(C)C.Cl>O1CCOCC1>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[NH:10][CH2:11][CH2:12][NH2:13]

Inputs

Step One
Name
tert-Butyl 2-(benzo[d]oxazol-2-ylamino)ethylcarbamate
Quantity
515.7 mg
Type
reactant
Smiles
O1C(=NC2=C1C=CC=C2)NCCNC(OC(C)(C)C)=O
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 3 h as a solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separated from the acidic solution
STIRRING
Type
STIRRING
Details
the resulting mixture stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
stored in the freezer overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with 1,4-dioxane
CUSTOM
Type
CUSTOM
Details
dried in vacuum oven overnight at room temperature
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Name
Type
product
Smiles
O1C(=NC2=C1C=CC=C2)NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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